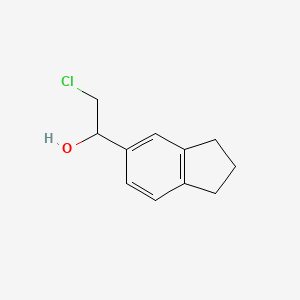

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17738984

Molecular Formula: C11H13ClO

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClO |

|---|---|

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol |

| Standard InChI | InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2 |

| Standard InChI Key | PESXDVYIZJDOIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C(CCl)O |

Introduction

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is structurally related to other compounds like 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone, which differs by having a ketone group instead of an alcohol group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Stereochemistry

The compound can exist in stereoisomeric forms, such as (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol and (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol, which differ in their spatial arrangement of atoms around the chiral center . These isomers may have different physical and chemical properties.

Synthesis and Reactions

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol typically involves the reduction of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone. This process can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents.

Safety and Handling

As with many organic compounds, handling 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol requires caution due to potential hazards such as skin irritation or toxicity. It is essential to follow proper safety protocols and consult Safety Data Sheets (SDS) for specific handling instructions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume